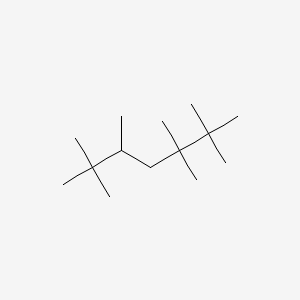

2,2,3,3,5,6,6-Heptamethylheptane

Descripción

Structure

3D Structure

Propiedades

Número CAS |

7225-67-4 |

|---|---|

Fórmula molecular |

C14H30 |

Peso molecular |

198.39 g/mol |

Nombre IUPAC |

2,2,3,3,5,6,6-heptamethylheptane |

InChI |

InChI=1S/C14H30/c1-11(12(2,3)4)10-14(8,9)13(5,6)7/h11H,10H2,1-9H3 |

Clave InChI |

OTNCYIBPUVFLLZ-UHFFFAOYSA-N |

SMILES canónico |

CC(CC(C)(C)C(C)(C)C)C(C)(C)C |

Origen del producto |

United States |

Mechanistic Investigations of Transformations Involving 2,2,3,3,5,6,6 Heptamethylheptane and Analogous Structures

Radical-Mediated Reaction Pathways in Saturated Hydrocarbons

Saturated hydrocarbons, despite their general inertness, can undergo reactions through free-radical pathways, often initiated by heat or light. youtube.commasterorganicchemistry.com The structure of the alkane plays a crucial role in determining the course of these reactions.

Hydrogen Atom Abstraction Selectivity in Highly Branched Alkanes

The initiation of a radical chain reaction in an alkane typically involves the abstraction of a hydrogen atom by a radical species. youtube.comfiveable.me The selectivity of this abstraction is governed by the stability of the resulting alkyl radical. In highly branched alkanes, the presence of tertiary and quaternary carbon atoms leads to a preference for the formation of more stable tertiary radicals over secondary and primary radicals. youtube.comyoutube.com This is because alkyl groups are electron-donating, which helps to stabilize the electron-deficient radical center. chemrevise.org

The general order of radical stability is: Tertiary > Secondary > Primary > Methyl youtube.comyoutube.com

This selectivity is a key factor in predicting the major products of radical-mediated reactions of branched alkanes. For instance, in the presence of a halogen radical, hydrogen abstraction will preferentially occur at a tertiary C-H bond if available. youtube.com The selectivity of hydrogen atom abstraction can also be influenced by the nature of the abstracting radical and the reaction conditions. rsc.orgresearchgate.net

Alkyl Radical Fragmentation and Rearrangement Processes

Once formed, alkyl radicals can undergo further reactions, including fragmentation and rearrangement. Fragmentation, also known as beta-scission, involves the breaking of a carbon-carbon bond beta to the radical center, leading to the formation of an alkene and a smaller alkyl radical. byjus.comvedantu.com This process is particularly relevant in the pyrolysis of hydrocarbons.

Rearrangement of alkyl radicals is less common than that of carbocations because the energy barrier for a 1,2-hydride or 1,2-alkyl shift in a radical is significantly higher. However, rearrangements can occur, especially if they lead to a more stable radical.

Cationic Rearrangements and Acid-Catalyzed Isomerization Mechanisms

In the presence of strong acids, alkanes can be protonated to form highly unstable pentacoordinate carbocations, which can then lose hydrogen to form classical tricoordinate carbocations (carbenium ions). These carbocations are key intermediates in a variety of transformations, including isomerization and cracking. scribd.comlibretexts.org

Carbocation Stability and Skeletal Isomerization in Branched Systems

Similar to radicals, the stability of carbocations is highly dependent on their structure, with more substituted carbocations being more stable due to hyperconjugation and inductive effects from alkyl groups. chemistrytalk.orgmasterorganicchemistry.com The stability order for carbocations is: Tertiary > Secondary > Primary > Methyl masterorganicchemistry.com

| Carbocation Type | Relative Stability |

| Tertiary | Most Stable |

| Secondary | Intermediate |

| Primary | Least Stable |

This table illustrates the general stability trend of carbocations, which dictates the direction of rearrangement reactions.

Prototropic and Sigmatropic Shifts in Alkane Rearrangements

While 1,2-shifts are the most common type of rearrangement in carbocations, other types of shifts, such as prototropic and sigmatropic shifts, can also occur, although they are less prevalent in simple alkane chemistry. Prototropic shifts involve the transfer of a proton, while sigmatropic rearrangements involve the concerted reorganization of sigma and pi bonds. These are more common in systems with unsaturation or heteroatoms. In the context of acid-catalyzed alkane isomerization, the key mechanistic steps remain the formation and rearrangement of carbocations through 1,2-hydride and alkyl shifts. researchgate.net

Thermal Cracking and Pyrolysis Mechanisms of Highly Branched Hydrocarbons

Thermal cracking, or pyrolysis, is the decomposition of organic compounds at high temperatures in the absence of oxygen. byjus.comvedantu.com For alkanes, this process proceeds through a free-radical chain mechanism. byjus.com The rate of pyrolysis generally increases with increasing molecular weight and branching of the alkane. byjus.comvedantu.com

The initial step in pyrolysis is the homolytic cleavage of a C-C bond, as these are typically weaker than C-H bonds, to form two alkyl radicals. In highly branched alkanes, the C-C bonds at the branching points are often the most susceptible to cleavage due to steric strain and the formation of relatively stable radicals.

Following initiation, a series of propagation steps occur, including:

Hydrogen abstraction: A radical abstracts a hydrogen atom from an alkane molecule, forming a new radical and a stable molecule. youtube.com

Radical fragmentation (β-scission): A larger radical breaks down into a smaller radical and an alkene. byjus.com

Computational Elucidation of Reaction Energetics and Transition State Structures

Computational chemistry provides powerful tools to investigate the complex reaction mechanisms of highly branched alkanes like 2,2,3,3,5,6,6-heptamethylheptane. Through methods such as Density Functional Theory (DFT) and ab initio calculations, it is possible to model the potential energy surfaces of reactions, locate transition state structures, and determine the energetic barriers associated with various transformation pathways, such as carbocation rearrangements.

However, a comprehensive search of publicly available scientific literature reveals a notable absence of specific computational studies focused on the reaction energetics and transition state structures of 2,2,3,3,5,6,6-heptamethylheptane itself. While the principles of carbocation stability and rearrangement are well-established in organic chemistry, detailed quantitative data for this particular sterically hindered alkane is not readily found.

In the absence of specific data for 2,2,3,3,5,6,6-heptamethylheptane, we can infer the likely mechanistic pathways and energetic considerations from computational studies on analogous, albeit less complex, branched alkane systems. These studies consistently highlight the importance of carbocation stability, where tertiary carbocations are significantly more stable than secondary, which are in turn more stable than primary carbocations. pressbooks.pub This stability hierarchy is a primary driving force for rearrangements.

General Principles from Analogous Systems:

Computational studies on various carbocations have elucidated the energetic favorability of 1,2-hydride and 1,2-alkyl (specifically methyl) shifts, which are common rearrangement pathways. libretexts.orgmasterorganicchemistry.comyoutube.com These shifts proceed through a transition state where the migrating group (hydride or alkyl) is partially bonded to both the origin and destination carbons. The energy barrier for such rearrangements is dependent on the stability gain in forming the new carbocation. For instance, the rearrangement of a secondary carbocation to a more stable tertiary carbocation is a thermodynamically favorable process. libretexts.org

The extreme steric hindrance in a molecule like 2,2,3,3,5,6,6-heptamethylheptane, with its quaternary carbons, would significantly influence the energetics of any potential carbocation formation and subsequent rearrangement. The formation of a carbocation at a tertiary position would be the most likely initial step in any ionic reaction pathway. Subsequent rearrangements would be governed by the accessibility of adjacent carbons and the potential for forming an even more stable carbocation, though the high degree of substitution might introduce significant steric strain in the transition states.

Illustrative Data from General Alkane Studies:

While not specific to the target molecule, computational studies on the combustion reactions of alkanes provide some insight into the thermodynamic properties that can be calculated. For example, benchmarking studies of different DFT functionals have been used to compute the enthalpy, Gibbs free energy, and entropy of combustion for a range of linear and branched alkanes. chemrxiv.org These studies help in selecting appropriate computational methods for accurately predicting the energetics of alkane reactions.

Furthermore, theoretical investigations into H-atom abstraction reactions in hydrocarbons have shown that barriers for these reactions are influenced by the degree of alkyl substitution. acs.org Generally, increasing alkyl substitution at the radical site tends to lower the reaction barrier.

Data on Carbocation Stabilities:

To illustrate the relative stabilities of carbocations, which drive rearrangement reactions, the following table presents conceptual data on the hierarchy of carbocation stability.

| Carbocation Type | Relative Stability |

| Methyl | Least Stable |

| Primary (1°) | More Stable |

| Secondary (2°) | Even More Stable |

| Tertiary (3°) | Most Stable |

| This table illustrates the generally accepted trend in carbocation stability. |

Without specific computational research on 2,2,3,3,5,6,6-heptamethylheptane, a more detailed quantitative analysis of its reaction energetics and transition state structures remains speculative. Future computational studies would be necessary to provide the precise energy barriers and geometries for the transformations involving this highly branched alkane.

Theoretical and Computational Chemistry Approaches to 2,2,3,3,5,6,6 Heptamethylheptane

Quantum Chemical Calculations for Molecular Structure and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and preferred three-dimensional arrangement of atoms in 2,2,3,3,5,6,6-heptamethylheptane. These methods solve the Schrödinger equation for the molecule, providing detailed information about its energy and properties.

Density Functional Theory (DFT) has become a widely used tool for studying the structure and energetics of alkanes, including sterically hindered ones. nih.gov DFT methods are computationally efficient yet accurate enough to handle the complexities of electron correlation in large molecules. For 2,2,3,3,5,6,6-heptamethylheptane, DFT would be employed to perform geometry optimization, a process that identifies the lowest-energy arrangement of atoms, corresponding to the most stable molecular conformation.

The choice of the functional and basis set is crucial for obtaining reliable results. For branched alkanes, functionals that include dispersion corrections are particularly important to accurately model the weak van der Waals interactions that influence their conformational preferences. nih.gov A theoretical study on sterically crowded alkanes highlighted the effectiveness of double-hybrid density functionals, such as PBE-QIDH, combined with appropriate basis sets like DH-SVPD, for achieving a good balance between accuracy and computational cost. nih.gov

Table 1: Representative DFT Functionals for Alkane Structure Optimization

| Functional | Type | Key Features |

| B3LYP | Hybrid | A popular and versatile functional, often used as a starting point for many studies. |

| M06-2X | Hybrid Meta-GGA | Known for its good performance in describing non-covalent interactions, which are crucial in crowded molecules. |

| PBE0-D3(BJ) | Hybrid + Dispersion | Combines the PBE0 hybrid functional with the D3 dispersion correction with Becke-Johnson damping, providing high accuracy for alkane isomerization energies. |

| PBE-QIDH | Double-Hybrid | Offers a cost-effective approach for obtaining highly accurate results for sterically crowded systems. nih.gov |

The optimization process for 2,2,3,3,5,6,6-heptamethylheptane would involve starting with an initial guess of the molecular geometry and iteratively adjusting the atomic positions to minimize the total electronic energy. This would lead to the prediction of bond lengths, bond angles, and dihedral angles of the most stable conformer.

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for electronic structure determination. mdpi.com Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation than standard DFT approaches.

For a molecule like 2,2,3,3,5,6,6-heptamethylheptane, these high-level calculations would be computationally demanding. However, they can be used to benchmark the results from more cost-effective DFT methods and to obtain highly accurate energies for specific conformations. Ab initio calculations are particularly valuable for determining accurate rotational barriers and the relative energies of different conformers. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Rotational Barriers

While quantum chemical calculations provide a static picture of the most stable conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. researchgate.net For a flexible molecule like 2,2,3,3,5,6,6-heptamethylheptane, MD simulations are essential for exploring its complex conformational landscape and the energetic barriers between different conformers. maricopa.edulibretexts.org

MD simulations model the movement of atoms by solving Newton's equations of motion. The forces between atoms are typically described by a force field, which is a set of empirical potential energy functions. For hydrocarbons, united-atom force fields like TraPPE-UA are often used to reduce the number of interacting particles by treating CH, CH₂, and CH₃ groups as single entities, making the simulations more computationally efficient. researchgate.net

A typical MD simulation of 2,2,3,3,5,6,6-heptamethylheptane would involve placing a number of molecules in a simulation box and monitoring their positions and velocities over a period of nanoseconds. From the simulation trajectory, one can analyze the distribution of dihedral angles to identify the most populated conformations and calculate the potential of mean force along specific rotational coordinates to determine the free energy barriers for rotation around the C-C bonds. libretexts.org

Table 2: Hypothetical Molecular Dynamics Simulation Setup for 2,2,3,3,5,6,6-Heptamethylheptane

| Parameter | Value/Description |

| Force Field | TraPPE-UA (Transferable Potentials for Phase Equilibria - United Atom) |

| System | 125 molecules of 2,2,3,3,5,6,6-heptamethylheptane in a cubic box |

| Temperature | 298 K (controlled by a thermostat, e.g., Nosé-Hoover) |

| Pressure | 1 atm (controlled by a barostat, e.g., Parrinello-Rahman) |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

| Analysis | Radial distribution functions, dihedral angle distributions, potential of mean force for C-C bond rotations. |

Computational Descriptors for Branched Alkane Structures and Isomerism

Computational descriptors are numerical values derived from the molecular structure that can be used to correlate the structure with its physicochemical properties and biological activity. For a highly branched alkane like 2,2,3,3,5,6,6-heptamethylheptane, descriptors that quantify its size, shape, and degree of branching are particularly relevant.

These descriptors can be calculated from the 2D graph or the 3D coordinates of the molecule. Graph-theory-based descriptors, for instance, have been successfully used to develop quantitative structure-property relationship (QSPR) models for alkanes. nih.gov

Table 3: Relevant Computational Descriptors for 2,2,3,3,5,6,6-Heptamethylheptane

| Descriptor | Type | Description |

| Molecular Weight | Constitutional | The sum of the atomic weights of all atoms in the molecule. For C₁₄H₃₀, it is approximately 198.39 g/mol . nist.gov |

| Wiener Index | Topological | A measure of the compactness of a molecule, calculated as the sum of distances between all pairs of non-hydrogen atoms. |

| Kier & Hall Shape Indices (κ) | Topological | A set of indices that describe different aspects of molecular shape, such as size, flexibility, and branching. |

| Radius of Gyration | 3D | A measure of the spatial extent of a molecule, calculated from the 3D coordinates of its atoms. |

| Principal Moments of Inertia | 3D | These values describe the mass distribution within the molecule and can be used to characterize its overall shape (e.g., spherical, prolate, oblate). |

These descriptors are valuable for comparing 2,2,3,3,5,6,6-heptamethylheptane to its isomers and other alkanes, and for predicting properties such as boiling point, viscosity, and density.

Prediction of Spectroscopic Parameters via Theoretical Methods

Computational methods can predict various spectroscopic parameters, providing a powerful tool for structure elucidation and interpretation of experimental spectra. For 2,2,3,3,5,6,6-heptamethylheptane, the prediction of its Nuclear Magnetic Resonance (NMR) spectra is of particular interest.

The chemical shifts in NMR are highly sensitive to the local electronic environment of each nucleus. DFT calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can accurately predict the magnetic shielding tensors of each carbon and hydrogen atom in the molecule. These shielding tensors can then be converted into chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

For a complex and flexible molecule like 2,2,3,3,5,6,6-heptamethylheptane, the predicted spectrum is often an average over the most populated conformations obtained from conformational analysis or MD simulations. The accuracy of the predicted shifts depends on the level of theory, the basis set, and the quality of the conformational sampling. libretexts.org

Table 4: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for 2,2,3,3,5,6,6-Heptamethylheptane

| Atom(s) | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity (¹H) |

| C1, C7 | ~25 | ~0.9 | Doublet |

| C2, C6 | ~40 | - | - |

| C3 | ~45 | ~1.8 | Multiplet |

| C4 | ~35 | ~1.2 | Multiplet |

| C5 | ~50 | - | - |

| Methyls on C2, C3, C5, C6 | ~30-35 | ~1.0-1.1 | Singlet/Doublet |

Note: These are illustrative values based on general principles of NMR spectroscopy for branched alkanes. Actual values would require specific calculations.

Advanced Analytical Methodologies for the Characterization of 2,2,3,3,5,6,6 Heptamethylheptane

High-Resolution Chromatographic Separation Techniques for Complex Branched Hydrocarbon Mixtures

Chromatographic techniques are fundamental to the analysis of complex hydrocarbon mixtures, providing the necessary separation of isomers prior to their identification and quantification. For highly branched alkanes, high-resolution gas chromatography is the method of choice.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Isomer Resolution

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique that offers a significant increase in separation power compared to conventional one-dimensional GC. acs.org In GC×GC, the entire effluent from a primary column is sequentially transferred to a second, shorter column with a different stationary phase via a modulator. nih.gov This process generates a two-dimensional chromatogram with a greatly expanded peak capacity, which is essential for resolving the co-eluting isomers found in complex mixtures of branched hydrocarbons. acs.orgnih.gov

The structured nature of GC×GC chromatograms, where chemically similar compounds appear in distinct bands, facilitates the identification of compound classes. For instance, in the analysis of fuels, different classes such as n-alkanes, iso-alkanes, and cyclo-alkanes are grouped together, simplifying the characterization of the sample. chromatographyonline.comdocbrown.info This enhanced separation is critical for distinguishing between the many isomers of tetradecane (B157292) (C14H30), the class to which 2,2,3,3,5,6,6-heptamethylheptane belongs. The increased resolution and sensitivity of GC×GC, often paired with a time-of-flight mass spectrometer (TOF-MS), allow for the detection and identification of trace isomers that would be unresolved in a 1D-GC analysis. chemguide.co.uk

Capillary Gas Chromatography and Specialized Stationary Phases for Alkane Isomers

While GC×GC provides the ultimate resolving power, conventional capillary gas chromatography remains a cornerstone for hydrocarbon analysis. The key to separating complex branched isomers like 2,2,3,3,5,6,6-heptamethylheptane lies in the selection of the appropriate capillary column and stationary phase. vurup.sk The elution order of alkane isomers is primarily dependent on their boiling points and their interactions with the stationary phase. vurup.sk

Highly branched isomers are more compact and have lower boiling points than their linear or less-branched counterparts, leading to shorter retention times on non-polar stationary phases. The Kovats Retention Index (RI) system is a standardized method for reporting retention times, which helps in the identification of compounds by comparing their RI values to those in databases. chromatographyonline.com The RI of a compound is constant for a given stationary phase and temperature, independent of column dimensions. chromatographyonline.com

The choice of stationary phase is critical. Non-polar phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-1, OV-1), separate alkanes primarily by boiling point. More polarizable phases, like those containing phenyl groups (e.g., DB-5), can offer different selectivity based on molecular shape. For the most challenging separations of isomers with similar boiling points, specialized stationary phases, including liquid crystalline phases, can provide unique selectivity based on the precise geometry of the molecules. libretexts.org

Table 1: Predicted Kovats Retention Indices (RI) for 2,2,3,3,5,6,6-Heptamethylheptane and Selected Isomers on Different Stationary Phases

| Compound | Structure | Boiling Point (°C) (Predicted) | RI on Non-Polar Phase (e.g., Squalane) | RI on Semi-Polar Phase (e.g., 5% Phenyl Polysiloxane) |

| n-Tetradecane | CH₃(CH₂)₁₂CH₃ | 254 | 1400 | 1400 |

| 2-Methyltridecane | (CH₃)₂CH(CH₂)₁₀CH₃ | 248 | 1372 | 1375 |

| 2,2,3,3,5,6,6-Heptamethylheptane | (CH₃)₃C-C(CH₃)₂-CH₂-CH(CH₃)-C(CH₃)₃ | 225 | 1315 | 1325 |

| 2,2,4,4,6,8,8-Heptamethylnonane | (CH₃)₃C-CH₂-C(CH₃)₂-CH₂-CH(CH₃)-CH₂-C(CH₃)₃ | 241 | 1350 | 1360 |

Note: The RI values are hypothetical and for illustrative purposes, based on established chromatographic principles where increased branching leads to lower retention indices on standard non-polar phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including highly branched alkanes. youtube.com By analyzing the chemical environment of atomic nuclei (primarily ¹H and ¹³C), NMR can provide unambiguous information about connectivity and stereochemistry. nist.govspectrabase.com

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

For a complex molecule like 2,2,3,3,5,6,6-heptamethylheptane, one-dimensional NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques overcome this by spreading the signals across two frequency axes, revealing correlations between different nuclei. youtube.compdx.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. libretexts.org It is used to map out the proton-proton spin-coupling networks within the molecule, helping to piece together fragments of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate proton signals with the signals of directly attached carbon atoms. libretexts.org This provides definitive C-H bond connectivity. Each proton signal should correlate to one carbon signal, simplifying the assignment of both ¹H and ¹³C spectra. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. libretexts.orglibretexts.org This is crucial for connecting the molecular fragments identified by COSY and for establishing the positions of quaternary carbons (carbons with no attached protons), which are numerous in 2,2,3,3,5,6,6-heptamethylheptane.

By combining the information from these 2D NMR experiments, the complete bonding framework of the molecule can be constructed.

Carbon-13 Chemical Shift Analysis in Highly Branched Alkane Frameworks

The ¹³C NMR spectrum provides critical information based on the number of signals and their chemical shifts. Each unique carbon atom in a molecule gives a distinct signal, so the number of peaks directly indicates the degree of molecular symmetry. docbrown.info For 2,2,3,3,5,6,6-heptamethylheptane, which lacks any symmetry, all 14 carbon atoms are unique and should produce 14 distinct signals in the ¹³C NMR spectrum.

The chemical shift (δ) of each carbon is highly dependent on its local electronic environment. oregonstate.educhemicalbook.com In alkanes, the degree of substitution and branching are the dominant factors. Quaternary carbons are significantly shifted downfield compared to tertiary, secondary, and primary carbons. Empirical rules and computational models can be used to predict ¹³C chemical shifts with a high degree of accuracy, which is invaluable for confirming a proposed structure. chemistrysteps.com

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,2,3,3,5,6,6-Heptamethylheptane

| Carbon Atom | Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C1, C7', C7'' (on C6) | Primary (CH₃) | ~33.5 |

| C1', C1'' (on C2) | Primary (CH₃) | ~32.0 |

| C2' (on C3) | Primary (CH₃) | ~29.5 |

| C5' (on C5) | Primary (CH₃) | ~25.0 |

| C2 | Quaternary | ~38.0 |

| C3 | Quaternary | ~42.0 |

| C4 | Secondary (CH₂) | ~50.0 |

| C5 | Tertiary (CH) | ~35.0 |

| C6 | Quaternary | ~40.0 |

| C7 | Primary (CH₃) | ~15.0 |

| C3' (on C3) | Primary (CH₃) | ~29.0 |

Note: These chemical shifts are estimated based on empirical data for similar highly branched alkane structures. The exact values can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Isomeric Discrimination and Fragmentation Analysis

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a primary tool for identifying hydrocarbons. Electron ionization (EI) is commonly used, where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. chemguide.co.uk The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

For alkanes, the molecular ion peak (M⁺) is often weak or absent, especially in highly branched structures like 2,2,3,3,5,6,6-heptamethylheptane. libretexts.org This is because the initial molecular ion is energetically unstable and readily undergoes fragmentation. chemguide.co.ukyoutube.com The fragmentation patterns are highly characteristic of the molecular structure. Cleavage is favored at points of branching because this leads to the formation of more stable secondary and tertiary carbocations. chemguide.co.uk

For 2,2,3,3,5,6,6-heptamethylheptane (molar mass 198.39 g/mol ), fragmentation would be expected to produce a series of characteristic ions. The cleavage of C-C bonds will dominate the spectrum. For example, the loss of a tert-butyl group ([C(CH₃)₃]•, 57 Da) would lead to a prominent peak at m/z 141. Subsequent fragmentations would produce a series of smaller carbocations, with ions at m/z 43 ([C₃H₇]⁺) and 57 ([C₄H₉]⁺) typically being very abundant in the spectra of branched alkanes. docbrown.infounl.edu Tandem mass spectrometry (MS/MS) techniques, which involve isolating a specific fragment ion and inducing further fragmentation, can be used to gain even more detailed structural information and to differentiate between isomers that might produce similar initial fragmentation patterns. nih.gov

Table 3: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of 2,2,3,3,5,6,6-Heptamethylheptane

| m/z | Proposed Fragment Ion Structure | Origin of Fragment | Predicted Relative Intensity |

| 141 | [C₁₀H₂₁]⁺ | Loss of a tert-butyl radical | Moderate |

| 99 | [C₇H₁₅]⁺ | Cleavage at C4-C5 | Moderate |

| 85 | [C₆H₁₃]⁺ | Cleavage at C3-C4 | High |

| 57 | [tert-butyl cation, C₄H₉]⁺ | Cleavage forming a stable tertiary carbocation | Base Peak (Highest) |

| 43 | [isopropyl cation, C₃H₇]⁺ | Further fragmentation | High |

Note: The relative intensities are predictions based on the general fragmentation rules for branched alkanes, where the most stable carbocations yield the most abundant peaks.

Vibrational Spectroscopy (Infrared and Raman) in Conformational and Structural Studies of Saturated Hydrocarbons

For saturated hydrocarbons like 2,2,3,3,5,6,6-heptamethylheptane, the IR and Raman spectra are dominated by C-H and C-C bond vibrations. uobabylon.edu.iqorgchemboulder.com

C-H Stretching Vibrations: These typically appear in the 2850-3000 cm⁻¹ region. The exact frequencies can give clues about the environment of the C-H bonds (i.e., in methyl or methylene (B1212753) groups).

C-H Bending Vibrations: These occur at lower frequencies, typically in the 1350-1470 cm⁻¹ range. Methyl (CH₃) and methylene (CH₂) groups have characteristic bending modes (scissoring, rocking, wagging, and twisting) that can be identified. The presence of gem-dimethyl groups (two methyl groups on the same carbon) often gives rise to a characteristic doublet in the C-H bending region of the IR spectrum.

C-C Stretching and Bending Vibrations: These vibrations occur in the fingerprint region (below 1500 cm⁻¹) and are often complex. However, the presence of quaternary carbons and a highly branched structure will influence these modes.

Conformational Analysis: Alkanes can exist in various spatial arrangements called conformations due to rotation around C-C single bonds. libretexts.org These different conformations, such as staggered and eclipsed, have different energies. libretexts.org Vibrational spectroscopy can be used to study the conformational preferences of a molecule. Certain vibrational modes are "conformationally sensitive," meaning their frequencies shift depending on the local geometry of the molecule. shu.ac.uk For a sterically hindered molecule like 2,2,3,3,5,6,6-heptamethylheptane, certain conformations will be more stable to minimize steric strain between the bulky methyl groups. Low-temperature vibrational spectroscopy can be used to "freeze out" the more stable conformers, leading to a simplification of the spectrum and allowing for the study of the most favorable spatial arrangements.

Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. For a molecule with a center of inversion, vibrational modes will be either IR or Raman active, but not both (the rule of mutual exclusion). While 2,2,3,3,5,6,6-heptamethylheptane does not possess a center of inversion, the relative intensities of peaks in the IR and Raman spectra can still provide structural clues. C-C backbone vibrations, which may be weak in the IR spectrum, are often strong in the Raman spectrum, providing better insight into the carbon skeleton.

Table 2: Predicted Characteristic Vibrational Frequencies for 2,2,3,3,5,6,6-Heptamethylheptane

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy | Comments |

| C-H Stretch (sp³ C-H) | 2850 - 3000 | IR, Raman | Strong in IR, variable in Raman. |

| C-H Bend (CH₃) | ~1450 and ~1375 | IR, Raman | Asymmetric and symmetric bending. The 1375 cm⁻¹ band may be split due to gem-dimethyl groups. |

| C-C Stretch | 800 - 1200 | IR, Raman | Generally weak to medium in IR, can be strong in Raman. Provides fingerprint information. |

| Skeletal Bending | < 800 | IR, Raman | Complex modes involving the entire carbon skeleton. |

This table provides a general guide to the expected vibrational modes based on the known frequencies for alkanes.

Role of Highly Branched Alkanes in Fundamental Chemical Research

Investigations into Steric Hindrance and Conformational Effects on Chemical Reactivity

The extensive branching in 2,2,3,3,5,6,6-heptamethylheptane creates a sterically crowded environment, making it an excellent candidate for studying the impact of steric hindrance on chemical reactions. The sheer bulk of the seven methyl groups can significantly impede the approach of reactants to the carbon backbone, thereby influencing reaction rates and pathways.

Hydrocarbon Isomerization as a Benchmark for Catalytic Process Development

The conversion of linear or lightly branched alkanes into highly branched isomers, a process known as hydroisomerization, is a cornerstone of the modern petrochemical industry. mdpi.com Highly branched alkanes, due to their structural properties, often exhibit desirable characteristics for fuels, such as higher octane (B31449) ratings. The study of the formation and properties of specific isomers like 2,2,3,3,5,6,6-heptamethylheptane is integral to the development of more efficient and selective catalysts for these processes. mdpi.com

Researchers utilize highly branched alkanes as benchmark compounds to test and refine new catalytic systems. The goal is to develop bifunctional catalysts, often containing both metal and acid sites, that can promote the desired isomerization reactions while minimizing competing reactions like cracking (the breaking of C-C bonds). mdpi.com The development of catalysts that can selectively produce specific highly branched isomers from less-branched feedstocks is a significant area of ongoing research. researchgate.net The insights gained from studying the isomerization of model compounds contribute to the design of more robust and efficient industrial processes for producing high-quality fuels. mdpi.com

Fundamental Studies on Alkane Reactivity Under Controlled Experimental Conditions

Alkanes are generally considered to be among the least reactive organic compounds due to the strength and non-polar nature of their C-H and C-C single bonds. nih.gov However, under specific, controlled experimental conditions, they can be induced to react. Highly branched alkanes like 2,2,3,3,5,6,6-heptamethylheptane serve as important substrates in fundamental studies aimed at understanding the mechanisms of alkane activation and functionalization. rsc.org

These studies often involve techniques that can generate highly reactive species, such as radicals or carbenes, which can then react with the otherwise inert alkane. nih.gov By subjecting 2,2,3,3,5,6,6-heptamethylheptane to these conditions and analyzing the products, chemists can gain valuable insights into the regioselectivity and stereoselectivity of alkane reactions. The steric congestion around the different carbon atoms in the molecule influences where a reaction is most likely to occur, providing a real-world test for theoretical models of reactivity.

Recent advancements have focused on the development of molecular catalysts that can selectively functionalize C-H bonds in alkanes under milder conditions. rsc.orgscitechdaily.com The use of highly branched alkanes in these studies helps to probe the limits of these new catalytic systems and to understand how catalyst structure can be tailored to overcome the challenges posed by sterically hindered substrates.

Theoretical Contributions to the Understanding of Hydrocarbon Thermodynamics and Stability

A long-standing principle in organic chemistry is that branched alkanes are generally more thermodynamically stable than their linear isomers. stackexchange.com This increased stability is a key factor in various chemical phenomena, including the outcomes of isomerization reactions. Theoretical chemistry plays a crucial role in elucidating the origins of this enhanced stability.

Emerging Research Avenues in Highly Branched Alkane Chemistry

Development of Novel Stereoselective and Regioselective Synthetic Pathways for Complex Saturated Hydrocarbons

The synthesis of structurally complex alkanes such as 2,2,3,3,5,6,6-Heptamethylheptane presents a formidable challenge to organic chemists. The creation of sterically hindered carbon-carbon bonds, particularly quaternary carbons, requires innovative synthetic strategies that can overcome the inherent steric repulsion between bulky alkyl groups. Traditional methods often suffer from low yields, lack of selectivity, and the need for harsh reaction conditions.

Recent research has focused on the development of novel catalytic systems and synthetic methodologies to address these challenges. For instance, transition-metal-catalyzed cross-coupling reactions are being explored for their potential to form C-C bonds with high precision. The development of ligands that can modulate the steric and electronic properties of the metal center is crucial for achieving the desired reactivity and selectivity. Furthermore, photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions, offering new possibilities for the synthesis of highly branched structures.

A key aspect of this research is the control of stereochemistry. For molecules with multiple chiral centers, the ability to selectively synthesize a single stereoisomer is of paramount importance, as different stereoisomers can exhibit vastly different properties. Asymmetric catalysis, employing chiral catalysts or auxiliaries, is a cornerstone of this endeavor. The development of new chiral ligands and organocatalysts that can effectively control the stereochemical outcome of reactions leading to the formation of branched alkanes is an active area of research.

Integration of Advanced Computational Models with Experimental Data for Predictive Chemistry

The synergy between computational chemistry and experimental work has become a driving force in modern chemical research. For complex molecules like 2,2,3,3,5,6,6-Heptamethylheptane, computational models provide invaluable insights into their structure, properties, and reactivity. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict a wide range of properties, including molecular geometries, vibrational frequencies, and thermochemical data.

These computational tools are not only descriptive but also predictive. They can be employed to screen potential synthetic routes, identify stable intermediates, and predict the outcomes of reactions, thereby guiding experimental efforts and saving valuable time and resources. For instance, the calculation of activation barriers for different reaction pathways can help chemists choose the most promising synthetic strategy.

The integration of computational models with experimental data is a cyclical process. Experimental results are used to validate and refine the computational models, while the models, in turn, provide new hypotheses to be tested in the laboratory. This iterative approach leads to a deeper understanding of the fundamental principles governing the behavior of highly branched alkanes and accelerates the discovery of new molecules and reactions.

Innovative Analytical Techniques for Ultra-Complex Isomeric Hydrocarbon Mixtures

The analysis of complex hydrocarbon mixtures, which may contain numerous isomers of highly branched alkanes, poses a significant analytical challenge. Traditional analytical techniques, such as gas chromatography (GC) and mass spectrometry (MS), are often insufficient to separate and identify all the components of these intricate mixtures.

To address this challenge, researchers are developing and applying more advanced analytical techniques. Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful tool that offers significantly higher peak capacity and resolving power compared to conventional GC. By coupling two different GC columns in series, GCxGC can separate co-eluting compounds and provide a much more detailed picture of the sample composition.

The coupling of high-resolution mass spectrometry (HRMS) with advanced separation techniques further enhances the analytical capabilities. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the detected compounds. This information, combined with the fragmentation patterns observed in the mass spectra, allows for the confident identification of individual isomers.

Ion mobility spectrometry (IMS) is another emerging technique that separates ions based on their size and shape. When coupled with MS, IMS can provide an additional dimension of separation, enabling the differentiation of isomers that are difficult to distinguish by other means.

Interdisciplinary Perspectives in Hydrocarbon Systems Research

The study of highly branched alkanes is not confined to the realm of synthetic and analytical chemistry. It is an inherently interdisciplinary field that benefits from perspectives from various scientific and engineering disciplines. For example, the physical properties of these molecules, such as their viscosity and thermal stability, are of great interest to chemical engineers for applications in lubrication and heat transfer.

The interaction of these molecules with surfaces and their behavior in confined environments are relevant to materials science and catalysis. Understanding how the shape of a molecule affects its adsorption on a catalytic surface can lead to the design of more efficient catalysts for various industrial processes.

Furthermore, the study of the conformational dynamics of highly branched alkanes, which can be investigated using a combination of spectroscopic techniques and molecular dynamics simulations, provides insights into their macroscopic properties and behavior. This fundamental understanding is crucial for the rational design of new materials and fluids with tailored properties.

The collaborative efforts of chemists, physicists, engineers, and computational scientists are essential for advancing our knowledge of hydrocarbon systems and for translating this knowledge into practical applications.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 2,2,3,3,5,6,6-Heptamethylheptane in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step alkylation reactions using branched alkane precursors. Key steps include:

- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) to facilitate carbocation formation in Friedel-Crafts alkylation.

- Reaction Optimization : Control temperature (e.g., 0–25°C) to minimize side reactions like hydride shifts.

- Purification : Employ fractional distillation or column chromatography to isolate the product from structural isomers .

- Validation : Confirm purity via gas chromatography (GC) and compare retention indices with known standards .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized for structural confirmation of highly branched alkanes like 2,2,3,3,5,6,6-Heptamethylheptane?

- Methodological Answer :

- ¹³C NMR : Assign methyl group signals by analyzing chemical shifts (δ 15–25 ppm) and splitting patterns. Use DEPT-135 to distinguish CH₃ groups.

- IR Spectroscopy : Focus on C-H stretching (2800–3000 cm⁻¹) and bending vibrations (1375–1385 cm⁻¹) to identify geminal dimethyl groups.

- Cross-Verification : Combine data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. What are the critical purity assessment protocols for this compound in catalytic studies?

- Methodological Answer :

- Chromatographic Analysis : Use high-resolution GC-MS to detect trace isomers or byproducts.

- Thermal Stability Tests : Perform differential scanning calorimetry (DSC) to assess decomposition thresholds.

- Reference Standards : Compare physical properties (e.g., refractive index, density) with literature values .

Advanced Research Questions

Q. What factorial design approaches are suitable for investigating the relationship between reaction parameters and yield in multi-step syntheses of branched alkanes?

- Methodological Answer :

- Full Factorial Design : Test variables like temperature, catalyst loading, and solvent polarity across multiple levels.

- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions.

- Statistical Validation : Use ANOVA to assess significance (p < 0.05) and reduce experimental runs by 30–50% .

Q. How do molecular dynamics (MD) simulations enhance the understanding of steric effects in 2,2,3,3,5,6,6-Heptamethylheptane's conformational stability?

- Methodological Answer :

- Force Field Selection : Apply OPLS-AA or CHARMM for accurate van der Waals and torsional potential modeling.

- Simulation Parameters : Run 100-ns trajectories at 298 K in explicit solvent (e.g., n-hexane) to sample low-energy conformers.

- Steric Analysis : Calculate radial distribution functions (RDFs) to quantify methyl group crowding .

Q. What strategies resolve contradictions between computational predictions and experimental observations regarding the compound's physical properties?

- Methodological Answer :

- Error Source Identification : Compare DFT-calculated vs. experimental dipole moments to assess basis set limitations.

- Hybrid Methods : Combine MD simulations with experimental DSC data to refine entropy estimates.

- Meta-Analysis : Use systematic reviews to reconcile discrepancies in melting point or solubility data .

Q. How can AI-driven tools like COMSOL Multiphysics be integrated into thermodynamic studies of heptamethylheptane derivatives?

- Methodological Answer :

- Parameter Optimization : Train neural networks on existing vapor-liquid equilibrium (VLE) data to predict activity coefficients.

- Real-Time Adjustments : Implement AI feedback loops to adapt simulation conditions (e.g., pressure, phase ratios) during experiments.

- Validation : Compare AI-predicted vs. experimental enthalpy of vaporization (ΔHvap) with <5% error margins .

Q. What comparative analysis frameworks are effective in studying isomerism patterns among heptamethylheptane derivatives?

- Methodological Answer :

- Isomer Enumeration : Use graph theory (e.g., adjacency matrices) to systematically map structural isomers.

- Property Clustering : Apply principal component analysis (PCA) to group isomers by boiling point, density, and reactivity.

- Case-Control Studies : Compare catalytic cracking rates of isomers under identical conditions to isolate steric vs. electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.